molecular formula C11H12N2O2 B1364422 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine CAS No. 54606-18-7

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Cat. No. B1364422
CAS RN: 54606-18-7
M. Wt: 204.22 g/mol
InChI Key: CAKAHMMAKBQYJO-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, commonly referred to as ETOX, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been used in a variety of studies, ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Anticancer Activity

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine: has shown potential as an anticancer agent. Studies have indicated that its structural analogues exhibit cytotoxic activity against cancer cell lines such as MCF-7, which is a breast cancer cell line . The compound’s efficacy is evaluated through molecular docking studies, which have suggested that it could act as an ERα inhibitor, potentially leading to the development of new anticancer drugs.

Anti-Tubercular Properties

The compound’s derivatives have been investigated for their anti-tubercular properties. Molecular docking against Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis has been performed to assess the compound’s potential to inhibit this enzyme, which is crucial in the sterol biosynthesis pathway of the bacteria .

Antimicrobial Effects

Research has also explored the antimicrobial effects of this compound. By targeting various bacterial and fungal pathogens, the compound and its derivatives could contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance .

Anti-Inflammatory Activity

The anti-inflammatory potential of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is another area of interest. Its ability to modulate inflammatory responses could lead to new treatments for chronic inflammatory diseases .

Antidepressant and Anticonvulsant Effects

The compound’s structure is conducive to central nervous system activity, with studies suggesting possible antidepressant and anticonvulsant effects. This opens up avenues for the development of novel therapies for mental health disorders and epilepsy .

Antidiabetic Applications

Lastly, the compound’s role in antidiabetic applications has been considered. By influencing metabolic pathways associated with diabetes, it could be a candidate for the creation of new antidiabetic medications .

properties

IUPAC Name

3-(4-ethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKAHMMAKBQYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393046
Record name 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

CAS RN

54606-18-7
Record name 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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